molecular formula C19H16N2O B1670554 ジフェンピラミド CAS No. 51484-40-3

ジフェンピラミド

カタログ番号: B1670554
CAS番号: 51484-40-3
分子量: 288.3 g/mol
InChIキー: PWHROYKAGRUWDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ジフェンピラミドは、鎮痛および抗炎症作用で知られる非ステロイド性抗炎症薬(NSAID)です。 化学的にはモノカルボン酸アミドに分類され、具体的にはビフェニル-4-イル酢酸のカルボキシル基と2-アミノピリジンのアミノ基との形式的な縮合によって得られます .

2. 製法

合成経路と反応条件: ジフェンピラミドの合成は、ビフェニル-4-イル酢酸と2-アミノピリジンの反応を含みます。この反応は、通常、アミド結合の形成を促進するために脱水剤の存在下で行われます。 反応条件は、多くの場合、酸化を防止するために高温と不活性雰囲気を含みます .

工業生産方法: ジフェンピラミドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高効率反応器の使用と、高い収率と純度を確保するための反応パラメータの継続的な監視が含まれます。 最終生成物は、通常、再結晶またはクロマトグラフィー技術によって精製されます .

反応の種類:

一般的な試薬と条件:

主要な生成物:

科学的研究の応用

ジフェンピラミドは、科学研究において幅広い用途があります。

    化学: アミド結合の形成と反応性を研究するためのモデル化合物として使用されます。

    生物学: 様々な生物学的モデルにおける抗炎症作用と鎮痛作用について研究されています。

    医学: 関節リウマチやその他の炎症性疾患の治療における可能性が探索されています。

    産業: 安定性と有効性のために、医薬品製品の製剤に使用されています.

作用機序

ジフェンピラミドは、プロスタグランジンの合成に関与する酵素であるシクロオキシゲナーゼ(COX)を阻害することで効果を発揮します。プロスタグランジンは、炎症と痛みに重要な役割を果たす脂質化合物です。 COXを阻害することで、ジフェンピラミドはプロスタグランジンの生成を減らし、炎症と痛みを軽減します .

類似化合物:

ジフェンピラミドの独自性: ジフェンピラミドは、その特殊な化学構造により、COX酵素との独特な相互作用が可能であるため、独特です。 この相互作用は、他のNSAIDと比較して、潜在的な副作用が少なく、バランスの取れた抗炎症作用と鎮痛作用をもたらします .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of difenpiramide involves the reaction of biphenyl-4-ylacetic acid with 2-aminopyridine. The reaction typically occurs in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of difenpiramide follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

類似化合物との比較

Uniqueness of Difenpiramide: Difenpiramide is unique due to its specific chemical structure, which allows for a distinct interaction with the COX enzyme. This interaction results in a balanced anti-inflammatory and analgesic effect with potentially fewer side effects compared to other NSAIDs .

特性

IUPAC Name

2-(4-phenylphenyl)-N-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19(21-18-8-4-5-13-20-18)14-15-9-11-17(12-10-15)16-6-2-1-3-7-16/h1-13H,14H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHROYKAGRUWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199459
Record name Difenpiramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672633
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51484-40-3
Record name Difenpiramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51484-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difenpiramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difenpiramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13371
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Difenax
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Difenpiramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-pyridin-2-yl[1,1'-biphenyl]-4-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.015
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFENPIRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6U5F6E1QL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Difenpiramide
Reactant of Route 2
Reactant of Route 2
Difenpiramide
Reactant of Route 3
Reactant of Route 3
Difenpiramide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Difenpiramide
Reactant of Route 5
Reactant of Route 5
Difenpiramide
Reactant of Route 6
Reactant of Route 6
Difenpiramide
Customer
Q & A

Q1: What are the known pharmacological effects of Difenpiramide?

A1: Research suggests that Difenpiramide exhibits anti-inflammatory activity. While the exact mechanism of action remains unclear, studies have explored its therapeutic potential in various inflammatory conditions. For instance, research has investigated its use in treating degenerative and inflammatory arthropathies [, ], otorhinolaryngological conditions [], and localized inflammation in obstetrics and gynecology []. Further research is needed to fully elucidate its mechanism of action and therapeutic benefits.

Q2: Has Difenpiramide's impact on platelet function been investigated?

A2: Yes, studies have explored the potential anti-aggregation activity of Difenpiramide on platelets []. This line of research is crucial as it might provide insights into the drug's potential cardiovascular effects and potential applications in conditions involving platelet aggregation.

Q3: What is known about the metabolic fate of Difenpiramide in different species?

A3: A study investigated the metabolism of Difenpiramide in rats, dogs, and humans []. Understanding the drug's metabolic pathway in different species is essential for preclinical and clinical development, as it helps predict potential metabolites, drug interactions, and interspecies differences in drug response.

Q4: Are there any studies focusing on the physicochemical properties of Difenpiramide?

A4: Yes, researchers have characterized the physicochemical profile of Difenpiramide []. This type of research is crucial as it provides insights into the drug's solubility, stability, and other properties that can influence its formulation, delivery, and overall efficacy.

Q5: Is there any information available on the analytical techniques employed in Difenpiramide research?

A5: While the provided abstracts lack details on specific analytical methods for Difenpiramide, one study mentions the use of mass spectrometry in drug metabolism research []. Mass spectrometry and related techniques are commonly employed for drug identification, quantification, and studying metabolic pathways. It is highly likely that various analytical methods, including chromatography and spectroscopy, have been utilized in Difenpiramide research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。